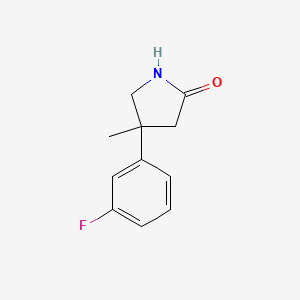

4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one

Vue d'ensemble

Description

The compound is a derivative of pyrrolidine, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides have been shown to offer better in vitro potency .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a related compound, 4-Fluorophenylacetonitrile, the properties include a refractive index of 1.5002, a boiling point of 119-120 °C/18 mmHg, and a density of 1.126 g/mL at 25 °C .Applications De Recherche Scientifique

Synthon Development for Medicinal Chemistry

4-Fluoropyrrolidine derivatives are recognized for their utility in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides offers a pathway to various intermediates, such as carboxamides and carbonitriles, facilitating the development of medicinal compounds. This synthesis process underscores the value of fluorinated pyrrolidine derivatives as synthons for creating biologically active molecules (Singh & Umemoto, 2011).

Antipsychotic Potential of Phenylpyrroles

Research into 2-Phenylpyrroles, which are conformationally restricted analogues of substituted benzamides, indicates their potential as antipsychotics. These compounds maintain dopamine antagonistic activity and exhibit sodium-independent binding to dopamine D-2 receptors, suggesting their usefulness in managing psychosis with a reduced risk of extrapyramidal side effects (van Wijngaarden et al., 1987).

Antitumor Agents

Derivatives of 2-phenylquinolin-4-ones, including those with fluorophenyl groups, have been explored for their cytotoxic activities against tumor cell lines. Compounds such as 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one have shown significant inhibitory effects, highlighting the therapeutic potential of fluorophenyl derivatives in cancer treatment (Chou et al., 2010).

Cholesterol Absorption Inhibition

Fluorophenyl-containing compounds, such as SCH 58235, have been identified as potent inhibitors of cholesterol absorption, demonstrating significant efficacy in lowering liver cholesteryl esters in animal models. This discovery paves the way for novel treatments for hypercholesterolemia (Rosenblum et al., 1998).

Synthetic Methodologies and Chemical Properties

Studies on the synthesis and characterization of fluorophenyl and pyrrolidine-based compounds contribute to the understanding of their chemical properties and potential applications in various scientific domains. For instance, the synthesis of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine and its isomers offers insights into the analytical characterization of new psychoactive substances, relevant in both clinical and research contexts (Dybek et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

The compound “4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one” is a pyrrolidin-2-one derivative. Pyrrolidin-2-one derivatives are known to interact with a variety of biological targets, including enzymes and receptors . .

Mode of Action

The mode of action would depend on the specific targets this compound interacts with. Generally, compounds like this can bind to their targets, altering their function and leading to changes in cellular processes .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Pyrrolidin-2-one derivatives have been involved in various biochemical pathways, depending on their specific structure and targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidin-2-one derivatives, being small and potentially polar molecules, might be well absorbed and distributed in the body. They could be metabolized by various enzymes, potentially leading to active or inactive metabolites .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways this compound affects. It could potentially lead to changes in cellular signaling, gene expression, or other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain environmental conditions might enhance or inhibit the compound’s interaction with its targets .

Propriétés

IUPAC Name |

4-(3-fluorophenyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHXRNXKRPEGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)

![methyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1490548.png)